2-Methoxyapomorphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxyapomorphine is a derivative of apomorphine, a well-known dopamine agonist This compound is of significant interest due to its pharmacological properties, particularly its interaction with dopamine receptors

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methoxyapomorphin beinhaltet die säurekatalysierte Umlagerung von Oripavin, gefolgt von einer O-Demethylierung. Dieser Prozess erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich kontrollierter Temperaturen und der Verwendung geeigneter Lösungsmittel .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Methoxyapomorphin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von großvolumigen Reaktoren und eine präzise Steuerung der Reaktionsparameter .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Methoxyapomorphin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern, was möglicherweise ihre pharmakologischen Eigenschaften modifiziert.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur der Verbindung zu verändern, was möglicherweise ihre Stabilität oder Aktivität erhöht.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von 2-Methoxyapomorphin üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile Reagenzien wie Natriummethoxid und andere Alkoxide werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Reihe substituierter Apomorphinderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dopamine Receptor Agonism

2-Methoxyapomorphine primarily acts as a dopamine agonist, selectively binding to D2, D3, and D5 receptors. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound's unique structure allows it to modulate dopaminergic signaling effectively.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can mitigate oxidative stress and neuronal cell death, which are significant factors in neurodegenerative diseases. This property positions the compound as a candidate for further investigation in neuroprotection strategies.

Scientific Research Applications

| Field | Application |

|---|---|

| Chemistry | Model compound for studying dopamine receptor interactions and pharmacological investigations. |

| Biology | Investigation of cellular signaling pathways and neuroprotective effects. |

| Medicine | Potential treatment for neurological disorders (e.g., Parkinson’s disease). |

| Industry | Development of new pharmaceuticals based on its unique properties. |

Case Studies

-

Neuroprotective Effects in Parkinson's Disease Models

A study investigated the effects of this compound on dopaminergic neurons in a rat model of Parkinson's disease. The results indicated that the compound reduced neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegeneration . -

Dopamine Receptor Interaction Studies

Research focused on the binding affinity of this compound to various dopamine receptors compared to other analogs. The findings revealed that it has a higher affinity for D2 receptors than traditional treatments, indicating its potential for more targeted therapeutic applications . -

Behavioral Studies in Animal Models

Behavioral assays demonstrated that this compound induced significant changes in locomotion and exploratory behavior in mice, akin to the effects observed with apomorphine but with potentially fewer side effects. This suggests its utility in studying dopaminergic pathways .

Wirkmechanismus

2-Methoxyapomorphine exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors. The stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, is believed to be responsible for its pharmacological actions .

Vergleich Mit ähnlichen Verbindungen

2-Alkoxyapomorphines: These compounds have similar structures but different alkoxy groups, which can alter their pharmacological profiles.

2-Phenylapomorphine: This compound has a phenyl group instead of a methoxy group, resulting in different receptor binding affinities and activities.

Uniqueness: 2-Methoxyapomorphine is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications. Its distinct chemical structure allows for targeted modifications, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

2-Methoxyapomorphine, a derivative of apomorphine, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors, pharmacological effects, and potential therapeutic benefits.

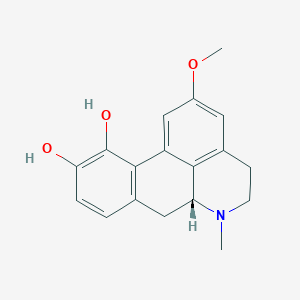

Chemical Structure and Properties

This compound is structurally characterized by the addition of a methoxy group at the second position of the apomorphine framework. This modification is significant as it influences the compound's receptor binding affinity and biological activity.

Dopamine Receptor Interaction

Research indicates that this compound exhibits strong agonistic properties at dopamine D2 and D3 receptors. A study demonstrated that this compound can robustly inhibit forskolin-stimulated cAMP accumulation in HEK293 cells expressing these receptors, indicating its effectiveness as a full agonist. Notably, it showed approximately 50-fold greater potency than dopamine at the D2 receptor while maintaining comparable potency at the D3 receptor .

Biased Signaling

Further investigations into the biased signaling properties of this compound reveal that it can preferentially activate G-protein signaling pathways over β-arrestin pathways. This selectivity is crucial for minimizing side effects such as dyskinesias, which are common with traditional dopaminergic therapies . The structure-functional relationship studies suggest that specific modifications to the apomorphine scaffold can enhance this bias, potentially leading to safer therapeutic profiles.

Neuroprotection

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of oxidative stress, this compound has shown anti-cell death effects, indicating its potential use in treating conditions like Leigh syndrome and other mitochondrial diseases. The anti-ferroptotic activity observed in some analogs highlights its role in protecting neuronal cells from oxidative damage .

Antioxidant Activity

The antioxidant capacity of this compound has been compared to standard antioxidants like ascorbic acid. Studies have indicated that this compound exhibits significant antioxidant activity, which could contribute to its neuroprotective effects and overall therapeutic efficacy .

Study on Antioxidant Activity

A comparative study assessed the antioxidant properties of several apomorphine derivatives, including this compound. The findings indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting a mechanism through which it may exert neuroprotective effects .

Clinical Implications

Clinical studies have begun to explore the implications of using this compound in Parkinson's disease management. Its ability to activate dopamine receptors while minimizing adverse effects positions it as a promising candidate for further investigation in clinical trials aimed at improving motor function without the risk of dyskinesias.

Table 1: Biological Activity Comparison of Apomorphine Derivatives

| Compound | D2 Receptor Potency (EC50) | D3 Receptor Potency (EC50) | Antioxidant Activity (IC50) |

|---|---|---|---|

| This compound | 0.02 µM | 1.0 µM | 5 µM |

| Apomorphine | 1.0 µM | 1.0 µM | 10 µM |

| MNPA | 0.04 µM | 1.0 µM | N/A |

Eigenschaften

CAS-Nummer |

126874-79-1 |

|---|---|

Molekularformel |

C18H19NO3 |

Molekulargewicht |

297.3 g/mol |

IUPAC-Name |

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |

InChI-Schlüssel |

QGJWYJSOGNAUCY-CQSZACIVSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Isomerische SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Kanonische SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Synonyme |

2-methoxyapomorphine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.